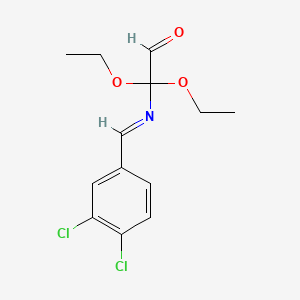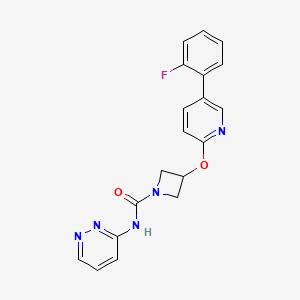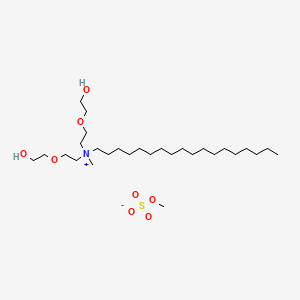
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with a suitable alkylating agent. The reaction conditions often include:
Reactants: Tertiary amine (e.g., octadecylamine), ethylene oxide, and methyl sulphate.
Solvent: Anhydrous solvents such as acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous feeding: of reactants into the reactor.
Temperature control: to maintain optimal reaction conditions.
Purification: steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halides, hydroxides.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Conversion to tertiary amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate is widely used in scientific research due to its unique properties:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. The molecular targets include:
Cell membranes: The compound integrates into the lipid bilayer, causing increased permeability.
Proteins: It can denature proteins by disrupting their tertiary structure.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(octadecyl)ammonium methyl sulphate
- Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate is unique due to its dual hydroxyethoxy groups, which enhance its solubility and interaction with biological membranes compared to other similar quaternary ammonium compounds.
Properties
CAS No. |
94138-99-5 |
|---|---|
Molecular Formula |
C28H61NO8S |
Molecular Weight |
571.9 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C27H58NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;1-5-6(2,3)4/h29-30H,3-27H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
PPKMFHKPCNHXLI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Related CAS |
38096-68-3 68796-41-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


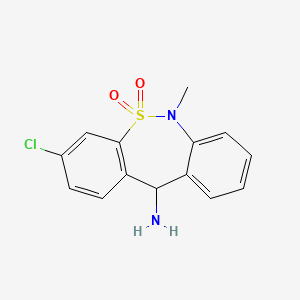
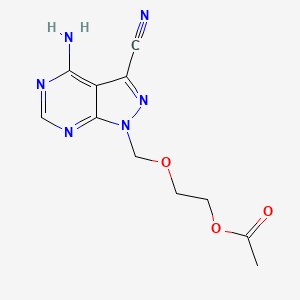

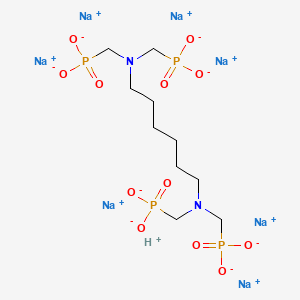

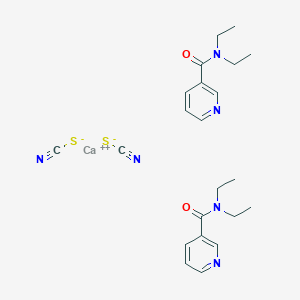
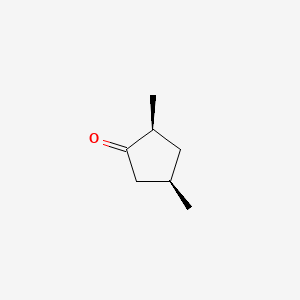
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)


